(5s,7s)-5-ethyl-5',7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
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Overview
Description
5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The spirocyclic structure imparts distinct physicochemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the introduction of the indole moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Indole Introduction: Incorporation of the indole moiety via electrophilic substitution reactions.
Functional Group Modifications: Introduction of ethyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce halogen or nitro groups.
Scientific Research Applications
5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various scientific fields further highlight its uniqueness.
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-ethyl-5',7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione |
InChI |
InChI=1S/C19H23N3O2/c1-4-18-10-21-8-17(3,15(18)23)9-22(11-18)19(21)13-7-12(2)5-6-14(13)20-16(19)24/h5-7H,4,8-11H2,1-3H3,(H,20,24) |
InChI Key |
LGALRCOSJBJLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)C)NC4=O)C |
Origin of Product |
United States |
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